molecular formula C9H22N2 B1282585 (3-Aminopropyl)bis(propan-2-yl)amine CAS No. 53485-05-5

(3-Aminopropyl)bis(propan-2-yl)amine

Cat. No. B1282585
CAS RN: 53485-05-5
M. Wt: 158.28 g/mol
InChI Key: QPGRDTXELAFGRG-UHFFFAOYSA-N
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Description

(3-Aminopropyl)bis(propan-2-yl)amine is a chemical compound that has been studied in various contexts due to its potential applications in coordination chemistry and carbon dioxide capture. The compound features in the synthesis of complex molecules and has been used as an activator in solvent systems for CO2 absorption .

Synthesis Analysis

The synthesis of related compounds such as 2-aminoethyl-bis(3-aminopropyl)amine has been reported using bulk chemicals. The process involves the reaction of ethylenediamine with ethyl acetate to form N-Acetylethylenediamine, followed by a reaction with acrylonitrile and subsequent reduction and hydrolysis to yield the final product . Although not the exact compound , this synthesis pathway provides insight into the methods that could be adapted for synthesizing (3-Aminopropyl)bis(propan-2-yl)amine.

Molecular Structure Analysis

The molecular structure of a cobalt(III) complex containing bis(3-aminopropyl)amine has been analyzed using X-ray diffraction. The complex exhibits a facial configuration and features an exo-type N(secondary)–H bond orientation within the bis(3-aminopropyl)amine ligand, with minimal distortion in the octahedral structure of the complex cation .

Chemical Reactions Analysis

Bis(3-aminopropyl)amine has been used in the preparation of a macropentacyclic compound and a dinuclear copper(II) complex through a reaction with formaldehyde in the presence of metal ions. This demonstrates the compound's reactivity and potential to form complex structures with metal ions . Additionally, the reactivity of bis(3-aminopropyl)amine in the presence of CO2 has been described by the zwitterion mechanism, which is significant for understanding its behavior in carbon capture processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(3-aminopropyl)amine-activated solutions have been studied for their efficiency in capturing CO2. The study measured the physicochemical and transport properties of these solutions over a range of temperatures and partial pressures of CO2. The addition of bis(3-aminopropyl)amine to aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) significantly enhanced the reaction rate of CO2 absorption compared to solutions containing only AMP .

Scientific Research Applications

Nanoparticle Synthesis and Applications

  • (3-Aminopropyl)bis(propan-2-yl)amine is utilized in the synthesis of amine-functionalized Fe3O4 nanostructures, which are promising for biological testing, catalysis, and targeted drug delivery due to their high water dispersibility and thermo-responsive properties (Guan, Xu, Wang, & Sun, 2009).

Carbon Dioxide Capture

  • It has been used in enhancing the absorption efficiency of CO2 in novel bis(3-aminopropyl)amine (APA)-activated aqueous solutions, showing significant potential in carbon capture technologies (Das, Deogam, & Mandal, 2017).

Corrosion Inhibition

  • This compound is involved in the synthesis of tertiary amines which have demonstrated effectiveness in inhibiting carbon steel corrosion, suggesting applications in materials protection (Gao, Liang, & Wang, 2007).

Complexation and Coordination Chemistry

  • In coordination chemistry, it has been used to prepare cobalt(III) complexes, indicating its utility in synthesizing diverse chemical structures (Ishii, Umehara, & Nakahara, 1987).

Biological Studies

  • The presence of bis(3-aminopropyl)amine in plant viruses like the turnip yellow mosaic virus hints at its role in biological systems, potentially aiding in the study of virus structure and function (Johnson & Markham, 1962).

Dendrimer Synthesis

Palladium Recovery

Safety And Hazards

“(3-Aminopropyl)bis(propan-2-yl)amine” is classified as dangerous with hazard statements including H227, H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

N',N'-di(propan-2-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGRDTXELAFGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549921
Record name N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)bis(propan-2-yl)amine

CAS RN

53485-05-5
Record name N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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